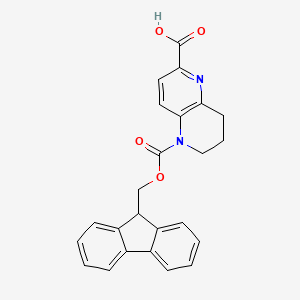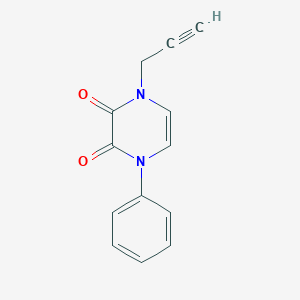![molecular formula C25H19N3O7 B3017685 [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate CAS No. 522604-08-6](/img/structure/B3017685.png)
[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that appears to be related to a family of compounds with various substituents on the phenyl ring. While the specific compound is not directly studied in the provided papers, similar structures have been synthesized and analyzed, which can give insights into the properties and behaviors of the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions that typically start with the formation of a central conjugated system, followed by the introduction of various substituents such as methoxy, nitro, and cyano groups. For instance, a novel curcumin ester with a similar structure was synthesized and characterized in one of the studies . The synthesis process is likely to involve careful control of reaction conditions to ensure the correct configuration of double bonds and the proper placement of substituents.
Molecular Structure Analysis
Molecular structure analysis of related compounds has been performed using techniques such as FT-IR, NMR, mass spectrometry, and UV-visible spectroscopy . These techniques provide detailed information about the functional groups present, the molecular geometry, and the electronic structure of the molecules. X-ray diffraction studies have also been used to determine the crystal structure of similar mesogenic compounds .
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures can be inferred from their functional groups. The presence of a cyano group can lead to nucleophilic addition reactions, while nitro groups are typically electron-withdrawing and can influence the reactivity of the molecule towards reduction or other electron-rich species . The ester linkage in the compound may also be susceptible to hydrolysis under certain conditions.
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as mesomorphic and dielectric properties, have been studied, indicating that some of these compounds exhibit thermotropic nematic mesomorphism . The presence of polar substituents like cyano and nitro groups can significantly affect the optical parameters of these compounds, as seen in studies of their refractive indices and molecular order parameters . The electronic properties, including frontier orbitals and band gap energies, have been calculated using theoretical methods, which can provide insights into the optical and electronic behavior of the compound .
Applications De Recherche Scientifique
Molecular Interaction and Solubility Studies
Studies on solubility and molecular interactions in solvents are crucial for understanding the behavior of complex compounds. For example, the Abraham model correlations for solute transfer into solvents like 2-ethoxyethanol from water and the gas phase provide essential insights into solute-solvent interactions, which are critical for pharmaceutical formulation and chemical reaction design (Hart et al., 2015).
Sensor Applications
Compounds with nitroanilino and methoxyphenyl groups have been utilized in the development of sensors. For instance, substituted 2-Aminobenzothiazoles with similar structures have shown efficacy as selective sensors for cyanide detection in aqueous media, highlighting the potential for environmental monitoring and safety applications (Elsafy et al., 2018).
Antimicrobial and Antitumor Activities
Derivatives of compounds with methoxybenzoate and nitroanilino groups, such as those isolated from marine endophytic fungi, have demonstrated moderate antimicrobial and antitumor activities. This suggests potential applications in discovering new drugs and therapeutic agents (Xia et al., 2011).
Liquid Crystalline Properties
The study of liquid crystalline properties of compounds with cyano or methoxy groups is significant for materials science, especially in the development of displays and optical devices. Research on biphenyl esters with these functional groups has contributed to understanding the effects of molecular structure on liquid crystalline behavior (Oki & Hori, 1998).
Chemical Synthesis and Reactions
The compound's structural components suggest utility in synthetic organic chemistry, such as in the synthesis of complex molecules through multi-component reactions or as intermediates in the production of materials with specific functional properties. For example, oxidative reactions involving nitro compounds have been explored for synthesizing esters from aldehydes, indicating the versatility of these structures in facilitating diverse chemical transformations (Castells et al., 1982).
Propriétés
IUPAC Name |
[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O7/c1-33-21-10-4-17(5-11-21)25(30)35-22-12-3-16(14-23(22)34-2)13-18(15-26)24(29)27-19-6-8-20(9-7-19)28(31)32/h3-14H,1-2H3,(H,27,29)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQCRTZNAKVYHS-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B3017603.png)
![5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3017605.png)
![1,4-Dihydropyrido[3,4-b]pyrazine](/img/structure/B3017608.png)

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3017610.png)
![2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B3017612.png)
![N-(1-cyanocyclopentyl)-2-{[2-(2-methoxyphenyl)propan-2-yl]amino}acetamide](/img/structure/B3017614.png)
![1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea](/img/structure/B3017617.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide](/img/structure/B3017620.png)



